2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one
Overview
Description
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one is a synthetic organic compound that features a pyridazinone core substituted with an aminoethyl group and a dimethylthiazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure can be formed through cyclization reactions.
Introduction of the Thiazolyl Group: The thiazolyl group can be introduced via a substitution reaction using a thiazole derivative.
Attachment of the Aminoethyl Group: The aminoethyl group can be added through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could target the pyridazinone core or the thiazolyl group, potentially leading to the formation of dihydropyridazinones or reduced thiazoles.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminoethyl group or the thiazolyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce dihydropyridazinones.
Scientific Research Applications
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives or thiazole-containing compounds.
Pyridazinone Derivatives: These compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Thiazole-Containing Compounds: Thiazoles are known for their presence in various bioactive molecules, including antibiotics and enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-aminoethyl)-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7-11(17-8(2)13-7)9-3-4-10(16)15(14-9)6-5-12/h3-4H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWCJHSYRKGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166575 | |
Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1283109-18-1 | |
Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283109-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 2-(2-aminoethyl)-6-(2,4-dimethyl-5-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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